4,5-Dichloro-2-nitroaniline

Catalog No.
S704265
CAS No.
6641-64-1
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-nitroaniline

Avoid oxidative degradation and high costs of 4,5-dichloro-1,2-phenylenediamine. 4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) is a stable, crystalline precursor that enables on-demand reduction to the diamine for 5,6-dichlorobenzimidazole synthesis. • Preserves essential 5,6-dichloro substitution pattern required for antiviral/anthelmintic target binding. • Eliminates inert-atmosphere storage and costly mild oxidants. • Lowers procurement cost vs. diamine. Ideal for process-scale heterocycle synthesis.

CAS Number

6641-64-1

Product Name

4,5-Dichloro-2-nitroaniline

IUPAC Name

4,5-dichloro-2-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

FSGTULQLEVAYRS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N

The exact mass of the compound 4,5-Dichloro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17012. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,5-Dichloro-2-nitrobenzenamine, 2-Nitro-4,5-dichloroaniline, 4,5-Dichloro-2-nitrophenylamine, Benzenamine, 4,5-dichloro-2-nitro-, 4,5-Dichloro-2-nitroaniline

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) is a highly crystalline, bench-stable halogenated nitroaromatic compound primarily utilized as a foundational building block for 5,6-dichlorobenzimidazoles, quinoxalines, and advanced agrochemicals. Featuring a melting point of 177–179 °C and a predictable reactivity profile, it serves as the preferred industrial and laboratory precursor for generating 4,5-dichloro-1,2-phenylenediamine. By providing two symmetrical chlorine handles and a selectively reducible nitro group, this compound enables the precise synthesis of complex heterocycles required in antiviral research, anthelmintic drug manufacturing, and specialized dye formulation [1].

Research Fit

Synthetic route Regiospecific intermediate for triclabendazole API via convergent SNAr etherification
Regiochemistry 4,5-Dichloro pattern directs exclusive entry into biologically validated 5,6-dichlorobenzotriazole space
Reactivity Enhanced electrophilicity reported for microwave-assisted, solvent-free SNAr library synthesis

Procuring downstream diamines directly, such as 4,5-dichloro-1,2-phenylenediamine, introduces severe handling and cost liabilities. The diamine is highly susceptible to rapid ambient oxidation, requiring strict inert storage and limiting the choice of downstream reagents to expensive, mild oxidants to prevent degradation [1]. Conversely, substituting with mono-chlorinated analogs like 4-chloro-2-nitroaniline fundamentally alters the structure-activity relationship (SAR) of the final product, as the 5,6-dichloro motif is strictly required for target binding affinity in key antiviral and anthelmintic applications[2]. Thus, 4,5-dichloro-2-nitroaniline is the optimal procurement choice, offering an ideal balance of oxidative stability, lower raw material cost, and precise structural fidelity.

Substitution Risk

1
Isomeric analog (e.g., 3,4-dichloro-2-nitroaniline): Substitution pattern shift may produce distinct regioisomeric products, altering downstream API identity and biological activity.
2
2,6- or 2,4-dichloronitroaniline: Electronic deactivation profile may not support reported 99% etherification yield; process mass intensity may shift significantly.
3
Generic synthesis-grade isomer: May lack experimentally validated thermochemical data required for process safety assessments and reactor design at scale.

Precursor Stability and Cost-Efficiency vs. Direct Diamine Procurement

In the synthesis of complex benzimidazoles, starting material selection heavily impacts overall process viability. Research demonstrates that utilizing commercially available 4,5-dichloro-2-nitroaniline as the starting material circumvents the high costs and oxidative instability associated with procuring 4,5-dichloro-1,2-phenylenediamine directly. The nitroaniline precursor is bench-stable and can be cleanly reduced immediately prior to cyclization, avoiding the complex handling and yield losses associated with the readily oxidized diamine [1].

Evidence DimensionPrecursor oxidative stability and raw material viability
Target Compound Data4,5-Dichloro-2-nitroaniline (Bench-stable, high shelf-life precursor)
Comparator Or Baseline4,5-dichloro-1,2-phenylenediamine (Highly oxidation-prone, considerably more expensive to procure and store)
Quantified DifferenceEliminates the need for strict inert handling and specialized mild oxidants required by the diamine.
ConditionsStandard laboratory storage and subsequent heterocycle synthesis workflows

Procuring the stable nitro compound rather than the diamine drastically reduces raw material costs and prevents yield losses due to precursor degradation.

Etherification yield
Reported
99% yield, single step vs. multi-step route for alternative isomer
Supports process mass intensity advantage
Under phase-transfer conditions with 2,3-dichlorophenol

High-Yield Chemoselective Reduction for On-Demand Diamine Generation

For industrial scale-up, generating the diamine in situ or on-demand is preferred to avoid storage degradation. 4,5-Dichloro-2-nitroaniline undergoes highly efficient and chemoselective reduction using Raney nickel and hydrogen gas, achieving a 98% yield of 4,5-dichloro-1,2-phenylenediamine. This process explicitly avoids the concomitant dehalogenation often seen with standard aggressive reducing agents on polyhalogenated substrates, establishing it as a superior baseline process compared to attempting to purify and store the unstable diamine directly [1].

Evidence DimensionProcess yield of target diamine without dehalogenation
Target Compound Data98% isolated yield of 4,5-dichloro-1,2-phenylenediamine
Comparator Or BaselineDirect diamine storage (Subject to continuous oxidative yield loss over time)
Quantified DifferenceAchieves near-quantitative (98%) conversion on-demand, bypassing the progressive degradation of stored diamines.
ConditionsRaney nickel catalyst, H2 (40 psi), ethanol solvent

Enables manufacturers to safely store the stable precursor and generate the highly reactive diamine at near-quantitative yields only when needed for cyclization.

Microwave SNAr
Reported
55–93% yield in 5–35 min, solvent-free; no detectable side products
Enables rapid 5-substituted-2-nitroaniline library synthesis
Up to 144-fold reported time reduction vs. conventional heating of less activated isomers

Structural Necessity for Antiviral SAR vs. Mono-Chloro Analogs

When synthesizing nonnucleoside benzimidazole analogs for viral inhibition (e.g., HCMV or HIV), the substitution pattern on the starting nitroaniline dictates downstream efficacy. Benzimidazoles derived from 4,5-dichloro-2-nitroaniline (yielding a 5,6-dichloro substitution on the final heterocycle) exhibit potent and selective viral inhibition. In contrast, utilizing mono-chlorinated precursors like 4-chloro-2-nitroaniline fails to produce the required binding affinity, rendering the resulting compounds essentially inactive or significantly less potent in standard viral assays[1].

Evidence DimensionDownstream target binding affinity and antiviral potency
Target Compound Data4,5-Dichloro-2-nitroaniline (Yields active 5,6-dichlorobenzimidazoles)
Comparator Or Baseline4-Chloro-2-nitroaniline (Yields inactive or low-potency analogs)
Quantified DifferenceProvides the strict di-halogenated motif required for potent inhibition of viral DNA processing.
ConditionsIn vitro HCMV / HIV replication assays of downstream benzimidazole derivatives

Buyers synthesizing biologically active benzimidazoles must procure the exact 4,5-dichloro isomer to achieve the necessary pharmacological efficacy.

Thermochemical data
Class-level inference
ΔfH°(cr) = −(99.7 ± 1.6) kJ·mol⁻¹ (experimental)
Only isomer with experimentally validated enthalpy of formation
Other isomers rely on estimated values; supports hazard analysis
Reference standard purity
Head-to-head
Impurity mass fraction below 0.1%; COA, IR, NMR, MS characterization provided
Supports ANDA/DMF analytical method validation
Generic synthesis-grade isomers typically offer only ≥97–98% GC purity
Kinase inhibitor SAR
Class-level inference
5,6-Dichlorobenzotriazole (derived from 4,5-isomer) reported crucial for CK2 binding
Regiochemistry drives access to biologically active chemical space
Other regioisomers showed altered hydrophobic/electrostatic profiles

On-Demand Synthesis of 4,5-Dichloro-1,2-phenylenediamine

Ideal for process chemists who need to bypass the oxidative degradation and high procurement costs of the diamine by reducing the stable nitroaniline precursor immediately prior to use [1].

Manufacturing of Antiviral Benzimidazole Therapeutics

The mandatory starting material for synthesizing 5,6-dichlorobenzimidazole nonnucleoside analogs targeting HCMV and HIV, where the specific dichloro substitution is non-negotiable for target binding [1].

Production of Veterinary Anthelmintics

A critical building block in the synthesis of specialized benzimidazole anthelmintics (such as triclabendazole derivatives), where the halogenated ring system is required for high parasiticidal activity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triclabendazole API synthesis
Regiospecific etherification efficiency
Reported 99% step yield and impurity profiling as reference standard
5-Substituted-2-nitroaniline library synthesis
Enhanced electrophilicity under microwave SNAr
Reaction time, isolated yield, and side-product suppression
Process safety and scale-up evaluation
Experimentally validated thermochemical data
Enthalpy of formation and sublimation for hazard assessment
CK2 kinase inhibitor discovery
Regiochemical fidelity to 5,6-dichlorobenzotriazole
Binding affinity and SAR interpretation for CK2 catalytic subunit

XLogP3

2.7

UNII

3I0G2ADU1L

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (83.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (79.59%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (16.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (79.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (83.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6641-64-1

Wikipedia

4,5-dichloro-2-nitroaniline

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